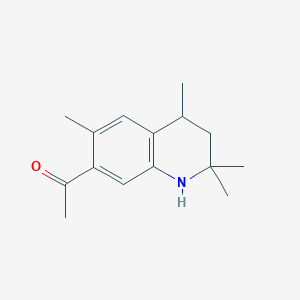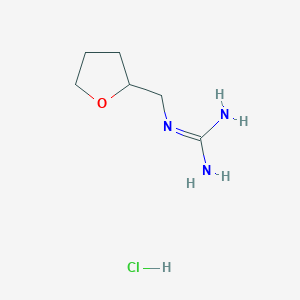![molecular formula C14H10F3NO B1412705 1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone CAS No. 2088945-62-2](/img/structure/B1412705.png)
1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone
Übersicht
Beschreibung
“1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone” is a complex organic compound that contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a pyridine ring via an ethanone linker . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the metabolic stability and lipophilicity of drug molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various methods such as cross-coupling reactions, nucleophilic substitutions, or cyclization reactions . The trifluoromethyl group can be introduced using various reagents such as Togni’s reagent or Umemoto’s reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic phenyl and pyridine rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution and reactivity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complex Compounds
1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone has been utilized in the synthesis of complex compounds, such as NNN tridentate ligands, which coordinate with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibit catalytic behavior towards ethylene reactivity, showcasing potential in polymerization and oligomerization processes (Sun et al., 2007).
Novel Compound Identification
In forensic science, a compound structurally similar to this compound was identified and characterized, highlighting the compound's relevance in legal and forensic investigations (Bijlsma et al., 2015).
Antiviral Activity Research
Derivatives of this compound have been synthesized and tested for their antiviral activities. Studies have shown that certain derivatives exhibit promising anti-HSV1 and anti-HAV-MBB activity, indicating potential therapeutic applications (Attaby et al., 2006).
Antibacterial and Plant Growth Regulatory Activities
Research has also focused on the synthesis of 1H-1,2,4-triazole derivatives containing the pyridine unit from this compound. These compounds have been screened for their antibacterial and plant growth regulatory activities, revealing some level of efficacy in these areas (Liu et al., 2007).
Development of Catalytic Processes
This compound has been involved in the development of metal-free catalytic processes for the synthesis of cyclobutenes, demonstrating the compound's utility in facilitating organic reactions under mild conditions (Alcaide et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as fipronil, a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family, disrupt the insect central nervous system by blocking the ligand-gated ion channel of the gaba a receptor and glutamate-gated chloride (glucl) channels .
Mode of Action
This causes hyperexcitation of contaminated insects’ nerves and muscles .
Biochemical Pathways
Similar compounds like fipronil affect the gaba a receptor and glucl channels, leading to hyperexcitation in insects .
Result of Action
Similar compounds like fipronil cause hyperexcitation of contaminated insects’ nerves and muscles .
Eigenschaften
IUPAC Name |
1-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)10-6-7-13(18-8-10)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPEEHDNCSDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201419 | |
| Record name | Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088945-62-2 | |
| Record name | Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2088945-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole](/img/structure/B1412635.png)

![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)

![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)
